REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=[C:6](Cl)[C:5]([N+:9]([O-:11])=[O:10])=[C:4]([Cl:12])[N:3]=1.CC[N:15](CC)CC.N>C1COCC1>[NH2:15][C:6]1[N:7]=[C:2]([Cl:1])[N:3]=[C:4]([Cl:12])[C:5]=1[N+:9]([O-:11])=[O:10]
|
Name
|
|
Quantity
|
94 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=C(C(=N1)Cl)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
110 μL
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
50 μL
|
Type
|
reactant
|
Smiles
|
N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
consumption of the starting material
|
Type
|
CUSTOM
|
Details
|
the crude product solution was immediately used in the reaction below (Scheme 40)
|
Name
|
|
Type
|
|
Smiles
|
NC1=C(C(=NC(=N1)Cl)Cl)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |